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molecular formula C13H24N2O4 B8715348 4-(Methoxymethylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester

4-(Methoxymethylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8715348
M. Wt: 272.34 g/mol
InChI Key: RKLBYZHXXUDLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06713627B2

Procedure details

A suitable reactor maintained under nitrogen is charged with veratrole (12.5 kg, 90.0 mol) and about 87 kg of tetrahydrofuran. The solution is cooled and maintained below −10° C. while adding n-butyl lithium (22.9 kg, 83.3 mol, 23.3% solution in hexane). The mixture is warmed to about 0° C. for 1 hour, then to about 25° C. for at least 2 hours. In a separate reactor maintained under nitrogen is charged with 4-[(methoxymethylamino)carbonyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester (15) as a heptanes wet cake (15.6 kg, 57.3 mol, dry weight basis) and about 66 kg of tetrahydrofuran. The mixture is cooled below −10° C.1 and the lithiated veratrole solution is added at such a rate to maintain the temperature below −10° C. The mixture is warmed to about 25° C. for at least 6 hours.2 When complete, the title compound may be utilized in Scheme H, step a, Example 108 as the reaction solution.
Quantity
12.5 kg
Type
reactant
Reaction Step One
Quantity
87 kg
Type
solvent
Reaction Step One
Quantity
22.9 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
heptanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
66 kg
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([O:9][CH3:10])[C:2](=[CH:5][CH:6]=[CH:7][CH:8]=1)[O:3][CH3:4].C([Li])CCC.COCN[C:20]([CH:22]1[CH2:27][CH2:26][N:25]([C:28]([O:30][C:31]([CH3:34])([CH3:33])[CH3:32])=[O:29])[CH2:24][CH2:23]1)=[O:21]>O1CCCC1>[CH3:4][O:3][C:2]1[C:1]([O:9][CH3:10])=[CH:8][CH:7]=[CH:6][C:5]=1[C:20]([CH:22]1[CH2:27][CH2:26][N:25]([C:28]([O:30][C:31]([CH3:34])([CH3:33])[CH3:32])=[O:29])[CH2:24][CH2:23]1)=[O:21]

Inputs

Step One
Name
Quantity
12.5 kg
Type
reactant
Smiles
C=1(C(OC)=CC=CC1)OC
Name
Quantity
87 kg
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
22.9 kg
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
heptanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
66 kg
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(OC)=CC=CC1)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A suitable reactor maintained under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
TEMPERATURE
Type
TEMPERATURE
Details
maintained below −10° C.
WAIT
Type
WAIT
Details
to about 25° C. for at least 2 hours
TEMPERATURE
Type
TEMPERATURE
Details
In a separate reactor maintained under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled below −10° C
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below −10° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed to about 25° C. for at least 6 hours

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)C2CCN(CC2)C(=O)OC(C)(C)C)C=CC=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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